
1-(3-Chlorophenyl)-2-fluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-fluoroethan-1-ol, also known as CPFE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a fluorinated alcohol that has been synthesized using various methods, and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Chlorine and Fluorine Substitution in Chemical Compounds
The study of chlorine and fluorine substitutions in chemical compounds, such as 1-(3-Chlorophenyl)-2-fluoroethan-1-ol, focuses on understanding the impact of these substitutions on molecular behavior and interactions. For instance, Rondino et al. (2016) explored the conformational landscape of various halogenated compounds, including (S)-1-(4-chlorophenyl)ethanol, highlighting the influence of chlorine atom presence on electron density and intermolecular interactions in aromatic systems. Their findings emphasize the subtle yet significant effects of halogenation on chemical properties and the potential for chiral discrimination in spectroscopic analysis (Rondino et al., 2016).
Structural and Conformational Studies
Anderson et al. (1984) conducted structural studies on azolylmethanes, revealing the conformational preferences and intramolecular interactions in halogenated compounds, including the analysis of benzyl and tert-butyl groups in various configurations. Their research provides a foundation for understanding the structural dynamics and activity of halogenated compounds, aiding in the rationalization of their biological and chemical behavior (Anderson et al., 1984).
Fluorescent pH Sensors
Yang et al. (2013) demonstrated the development of a heteroatom-containing organic fluorophore, showcasing the potential of halogenated compounds in creating sensitive and versatile fluorescent pH sensors. Their work underscores the innovative applications of fluorinated compounds in environmental and analytical chemistry, providing tools for detecting pH changes with high specificity and reversibility (Yang et al., 2013).
Advanced Material Design
Najiya et al. (2014) explored the molecular structure and properties of halogenated compounds for potential use in advanced materials, such as nonlinear optics (NLO). Their research on (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one highlights the significant hyperpolarizability of these compounds, suggesting their utility in designing materials with enhanced electronic and optical properties (Najiya et al., 2014).
Organic Synthesis and Catalysis
The field of organic synthesis and catalysis also benefits from the study of halogenated compounds like 1-(3-Chlorophenyl)-2-fluoroethan-1-ol. For example, research by Nakamura and Uneyama (2007) on the fluoride ion-catalyzed 1,2-desilylative defluorination processes showcases the utility of chloro- and fluoro-substituted compounds in synthetic chemistry, offering pathways to synthesize complex molecules with high precision and efficiency (Nakamura & Uneyama, 2007).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other structurally related compounds .
Biochemical Pathways
Based on the structural similarity to other compounds, it may be involved in various biochemical reactions .
Pharmacokinetics
Similar compounds have been studied for their metabolic pathways .
Result of Action
Similar compounds have been found to have various biological activities .
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-2-fluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIJUQCBPARCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

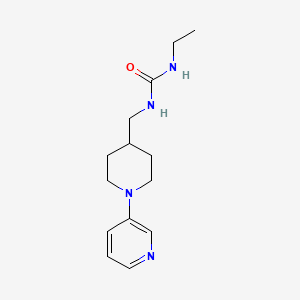
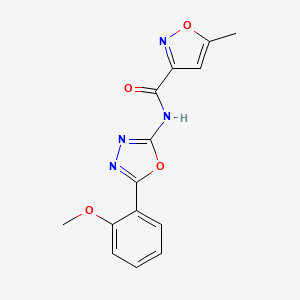
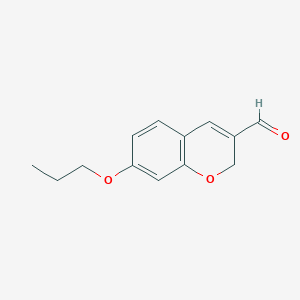
![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)
![1-Phenyl-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2562343.png)
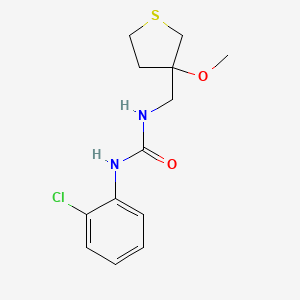
![N-(4-chlorophenyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2562349.png)
![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)

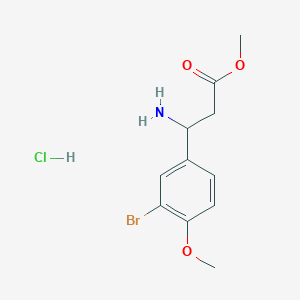

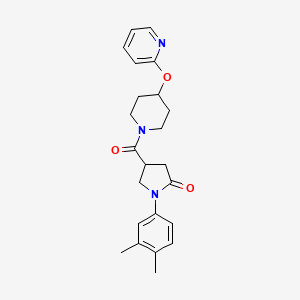

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenoxybenzenesulfonamide](/img/structure/B2562359.png)